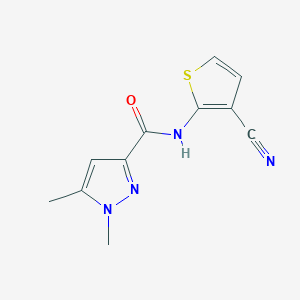

N-(3-cyanothiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Descripción

N-(3-cyanothiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 1 and 5, and a carboxamide linkage to a 3-cyanothiophene moiety.

Propiedades

IUPAC Name |

N-(3-cyanothiophen-2-yl)-1,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4OS/c1-7-5-9(14-15(7)2)10(16)13-11-8(6-12)3-4-17-11/h3-5H,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCUIIPXOLOFPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and catalysts.

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to the active site of an enzyme, inhibiting its activity, or modulating receptor signaling pathways. The molecular pathways involved can vary depending on the biological context and the specific application.

Comparación Con Compuestos Similares

Comparison with Structurally Analogous Pyrazole Carboxamides

Structural Modifications and Physicochemical Properties

The compound’s closest analogs are 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (e.g., 3a–3p) from . Key structural differences include:

- Thiophene vs. Aryl Substituents : The target compound’s thiophene ring introduces sulfur-based electronic effects, contrasting with the phenyl or chlorophenyl groups in analogs.

- Substituent Positions: The cyano group at the thiophene’s 3-position differs from the pyrazole-linked cyano groups in analogs like 3a–3e.

Table 1: Physicochemical Comparison

*Theoretical values for the target compound are calculated based on its structure.

Electronic and Hydrogen-Bonding Profiles

- Thiophene vs. Phenyl: The thiophene’s sulfur atom may enhance π-π stacking interactions compared to phenyl rings, while the cyano group strengthens hydrogen-bond acceptor capacity.

- Chlorine Substituents : Analogs like 3b (C21H14Cl2N6O) exhibit higher melting points (171–172°C) due to increased polarity and intermolecular halogen bonding .

- Hydrogen Bonding: highlights that cyano and carboxamide groups participate in directional hydrogen bonds, influencing crystal packing and solubility .

Key Research Findings and Trends

Substituent Effects: Electron-withdrawing groups (e.g., cyano, chloro) increase melting points and crystallinity but may reduce solubility.

Synthetic Optimization :

- EDCI/HOBt-mediated coupling achieves moderate-to-high yields (62–71%) for carboxamides, though recrystallization is critical for purity .

- Substituents like tert-butyl groups (e.g., 5g, 6b) require careful steric management during synthesis .

Biological Potential: Pyrazole carboxamides with aryl/heteroaryl groups are promising scaffolds for kinase inhibitors or anti-inflammatory agents .

Actividad Biológica

N-(3-cyanothiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for N-(3-cyanothiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can be represented as follows:

- Molecular Formula : C12H12N4OS

- Molecular Weight : 252.31 g/mol

The compound's structure includes a pyrazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. In particular, the compound N-(3-cyanothiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of N-(3-Cyanothiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 16.1 | |

| Staphylococcus aureus | 18.0 | |

| Pseudomonas aeruginosa | 15.0 |

The compound exhibited a notable inhibition zone against Gram-positive bacteria, indicating its potential as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

The anticancer potential of N-(3-cyanothiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been explored in various studies. For instance, a recent investigation into pyrazole derivatives highlighted their cytotoxic effects on cancer cell lines.

Table 2: Cytotoxicity of N-(3-Cyanothiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| C6 (Glioma) | 5.13 | Induction of apoptosis | |

| HeLa (Cervical) | 8.34 | Cell cycle arrest |

In the C6 glioma cell line, the compound induced significant apoptosis and cell cycle arrest, suggesting its potential as a therapeutic agent for glioma treatment.

Mechanistic Studies

Mechanistic studies indicate that the biological activity of N-(3-cyanothiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves several pathways:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells by activating apoptotic pathways.

- Cell Cycle Arrest : It inhibits cell proliferation by arresting the cell cycle at specific phases.

- Antioxidant Activity : Some studies suggest that pyrazole derivatives may exhibit antioxidant properties, contributing to their anticancer effects.

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

Case Study 1: Glioma Treatment

In an experimental model using mice with induced glioma, treatment with N-(3-cyanothiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide resulted in reduced tumor size and prolonged survival rates compared to untreated controls.

Case Study 2: Bacterial Infections

A clinical trial involving patients with bacterial infections resistant to standard antibiotics showed that administration of this compound led to significant improvement in infection control and reduced bacterial load.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.